molecular formula C7H5ClFNO B14860981 1-(5-Chloro-4-fluoropyridin-2-YL)ethanone

1-(5-Chloro-4-fluoropyridin-2-YL)ethanone

Cat. No.: B14860981
M. Wt: 173.57 g/mol
InChI Key: SDALJXZFJDTGCT-UHFFFAOYSA-N
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Description

1-(5-Chloro-4-fluoropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO. It is a fluorinated and chlorinated pyridine derivative, often used as a building block in organic synthesis and pharmaceutical research . The compound’s structure includes a pyridine ring substituted with chlorine and fluorine atoms, making it a valuable intermediate in various chemical reactions.

Chemical Reactions Analysis

1-(5-Chloro-4-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-4-fluoropyridin-2-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-4-fluoropyridin-2-YL)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets . The exact pathways involved vary based on the biological context and the specific derivatives synthesized from the compound.

Comparison with Similar Compounds

1-(5-Chloro-4-fluoropyridin-2-YL)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular applications.

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

1-(5-chloro-4-fluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClFNO/c1-4(11)7-2-6(9)5(8)3-10-7/h2-3H,1H3

InChI Key

SDALJXZFJDTGCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)F)Cl

Origin of Product

United States

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